

Tert-butyl pivalate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl pivalate*

Cat. No.: B097859

[Get Quote](#)

An In-depth Technical Guide to Tert-butyl Pivalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl pivalate**, a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a protective group. Detailed experimental protocols and visual workflows are provided to support researchers in its practical application.

Chemical Identity and Properties

Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by the presence of two bulky tert-butyl groups attached to the carbonyl and oxygen atoms of the ester functional group.

CAS Number: 16474-43-4[1]

Molecular Formula: C₉H₁₈O₂[1]

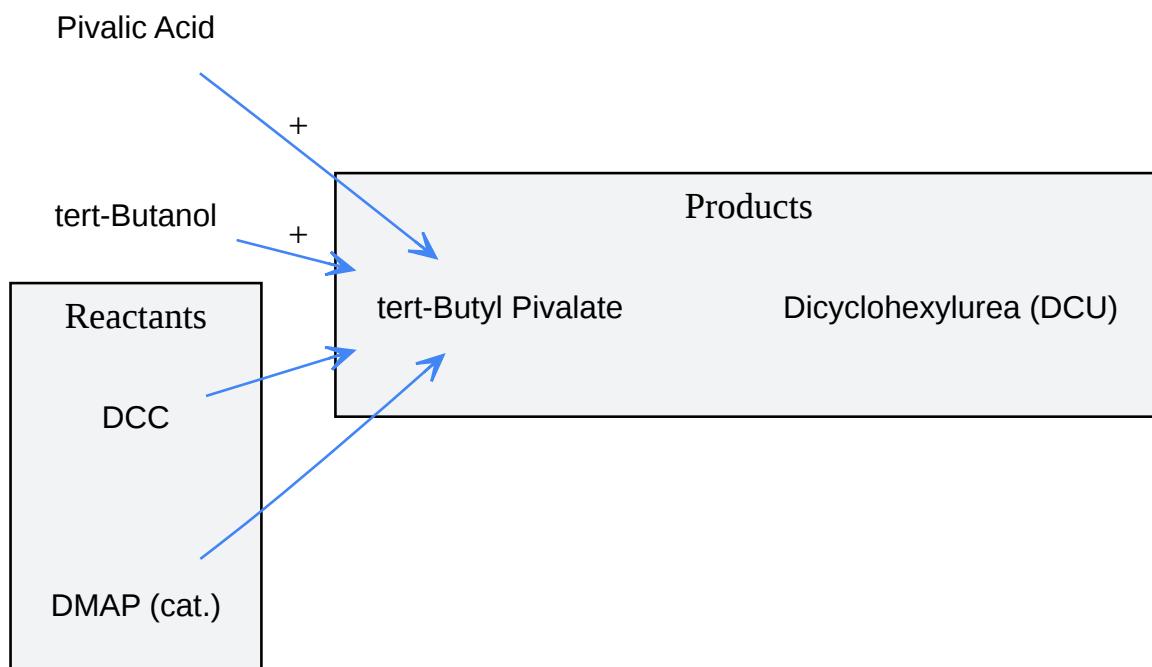
Physicochemical Data

A summary of the key physicochemical properties of **tert-butyl pivalate** is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

Property	Value	Source
Molecular Weight	158.24 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	134-135 °C	[2]
Density	0.813 g/mL	[2]
Refractive Index	1.391-1.393	[2]
Flash Point	>62 °C (144 °F)	[2]
Solubility	Insoluble in water	
Vapor Pressure	5.65 mmHg at 25°C	

Spectral Data

- GC-MS Analysis: The analysis of tert-butyl alcohol, a related compound, in gasoline-contaminated water has been performed using a Thermo Scientific PolarisQ GC-MS ion trap with a Tekmar 3100 Concentrator. Optimal conditions for similar analyses of **tert-butyl pivalate** could be adapted from these methods, which involve purge and trap techniques and specific temperature programs for the gas chromatograph.[3][4][5]
- ¹³C NMR: Spectral data is available in public databases such as PubChem.[1]
- IR Spectra: FTIR and ATR-IR spectra are also available in public chemical databases.[1]


Synthesis of Tert-butyl Pivalate

The synthesis of **tert-butyl pivalate** can be achieved through several esterification methods. The choice of method often depends on the desired scale, purity, and available starting materials.

Steglich Esterification

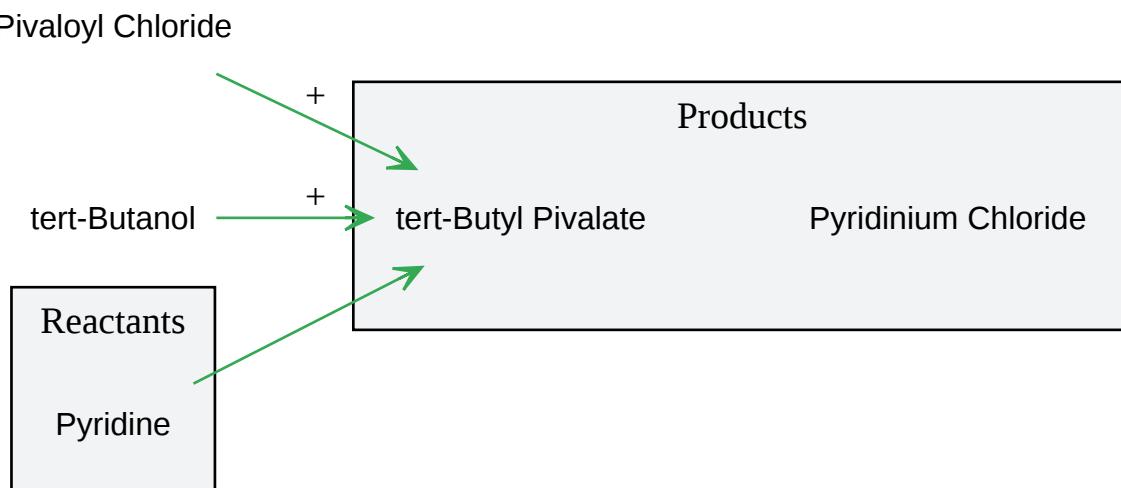
The Steglich esterification is a mild and efficient method for the formation of esters, particularly those from sterically hindered alcohols like tert-butanol.^{[6][7]} This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

[Click to download full resolution via product page](#)

Steglich Esterification for **Tert-butyl Pivalate** Synthesis.

Experimental Protocol:


- In a round-bottom flask, dissolve pivalic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
- Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
- Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise with stirring.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **tert-butyl pivalate**.

From Pivaloyl Chloride and Tert-butanol

An alternative method involves the reaction of pivaloyl chloride with tert-butanol in the presence of a base to neutralize the HCl byproduct.

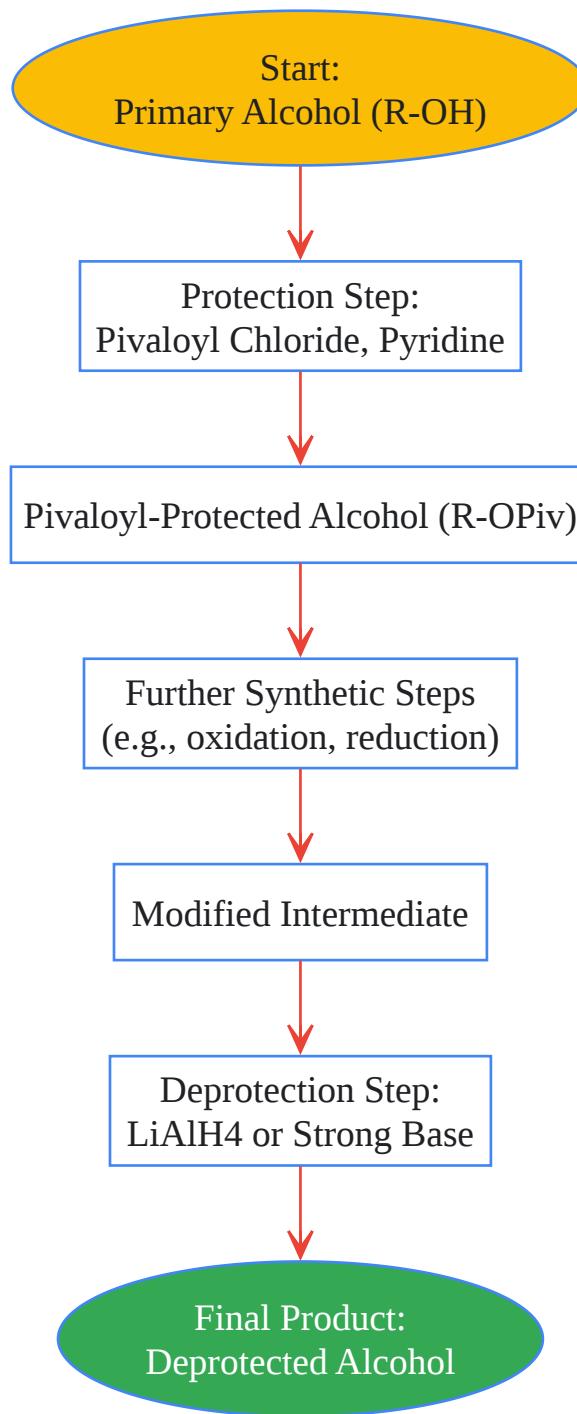
Reaction Scheme:

[Click to download full resolution via product page](#)

Esterification using Pivaloyl Chloride.

Experimental Protocol:

- To a stirred solution of tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add pivaloyl chloride (1 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
- Wash the filtrate with water, 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by vacuum distillation.


Applications in Organic Synthesis and Drug Development

Tert-butyl pivalate itself is primarily used as a pharmaceutical intermediate.^[2] More broadly, the pivaloyl (Piv) group, which is the acyl moiety of **tert-butyl pivalate**, is a valuable protecting group for alcohols and amines in multi-step organic synthesis.^[8]

Pivaloyl (Piv) Group as a Protecting Group

The pivaloyl group is a sterically bulky acyl protecting group that offers high stability to a wide range of reaction conditions, including acidic and oxidative environments.^[9] It is substantially more stable than other acyl protecting groups like acetyl and benzoyl.^[2]

Workflow for Protection and Deprotection of an Alcohol:

[Click to download full resolution via product page](#)

Workflow for Pivaloyl Protection and Deprotection.

Experimental Protocol for Pivaloylation of a Primary Alcohol:

- Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.

- Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.
- Add pivaloyl chloride (1.2 equivalents) dropwise.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction with water and separate the layers.
- Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
- Dry the organic phase over Na₂SO₄, filter, and concentrate.
- Purify the product by column chromatography.

Experimental Protocol for Deprotection of a Pivaloyl Ester:

Deprotection of the robust pivaloyl group often requires strong reducing agents or harsh basic conditions.

- Using Lithium Aluminum Hydride (LiAlH₄):
 - Dissolve the pivaloyl-protected compound (1 equivalent) in anhydrous THF or diethyl ether.
 - Cool the solution to 0 °C and slowly add LiAlH₄ (2-3 equivalents).
 - Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).
 - Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
 - Filter the resulting precipitate and wash with ether.
 - Dry the combined organic filtrates and concentrate to yield the deprotected alcohol.

Role in Prodrug Design

Pivalate esters are utilized in prodrug design to enhance the oral bioavailability of drugs containing hydroxyl or carboxyl groups.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The lipophilic pivaloyl group can mask

polar functional groups, improving membrane permeability. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active parent drug.[10][11]

However, the release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine.[14] Long-term administration of high doses of pivalate-generating prodrugs may deplete the body's carnitine stores, which is a consideration in drug development.[14]

Biological Significance

Currently, there is no evidence to suggest that **tert-butyl pivalate** is directly involved in biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate and a source of the pivaloyl protecting group in the synthesis of complex, biologically active molecules. The metabolic fate of pivalate-containing compounds is of interest in the context of prodrug design, as discussed above. The enzymatic hydrolysis of tert-butyl esters, including those of peptides, has been demonstrated using enzymes like subtilisin.[15][16]

Safety and Handling

Tert-butyl pivalate is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Tert-butyl pivalate is a valuable compound in the toolkit of synthetic organic chemists and pharmaceutical scientists. Its physicochemical properties are well-defined, and its synthesis is achievable through standard esterification protocols. The primary utility of the pivaloyl group derived from this and related compounds lies in its robustness as a protecting group for alcohols and amines, enabling complex multi-step syntheses. While its application in prodrug design is established, careful consideration of the metabolic fate of the pivalate moiety is warranted. This guide provides the foundational knowledge and practical protocols to

effectively utilize **tert-butyl pivalate** and the pivaloyl protecting group in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispec.co.th [scispec.co.th]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. hzdr.de [hzdr.de]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jns.edu.af [jns.edu.af]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. fiveable.me [fiveable.me]
- 14. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 16. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tert-butyl pivalate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097859#tert-butyl-pivalate-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com